Anamorelin is a synthetic, orally active, small-molecule ghrelin mimetic that acts as a growth hormone secretagogue. [] It is classified as a growth hormone secretagogue. [] Anamorelin is known for its appetite-enhancing and anabolic properties, primarily investigated for its potential in addressing cancer anorexia-cachexia syndrome (CACS). []
Anamorelin is classified as a growth hormone secretagogue and is specifically designed to target the ghrelin receptor. It was developed by Ono Pharmaceutical Co., Ltd. and has been studied extensively in various clinical settings, particularly for its efficacy in patients suffering from cancer-related cachexia. The compound is known chemically as (R)-3-{(3R)-3-benzyl-3-[(trimethylhydrazino)carbonyl]piperidin-1-yl}-2-[(2-methylalanyl)amino]-3-oxopropyl}-1H-indole .
The synthesis of Anamorelin involves several steps that begin with specific starting materials. The manufacturing process includes critical steps that are meticulously controlled to ensure the quality of the final product. Techniques such as high-performance liquid chromatography are employed to monitor the purity and identity of the drug substance throughout the synthesis process. The drug substance is synthesized using chiral centers, specifically producing the (R,R)-form, which is essential for its biological activity .
Anamorelin undergoes various chemical reactions during its synthesis and metabolism. The primary reaction involves the formation of peptide bonds between amino acids, followed by cyclization to form the indole structure. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are utilized to confirm the structure and purity of Anamorelin at each stage of synthesis .
Anamorelin functions by activating the growth hormone secretagogue receptor type 1a, leading to increased secretion of growth hormone from the pituitary gland. This action results in elevated levels of insulin-like growth factor-1, which promotes protein synthesis and increases lean body mass. In clinical studies, Anamorelin has demonstrated a significant increase in lean body mass over 12 weeks, with an average increase of 1.63 kg observed in patients treated with the compound .
Anamorelin exhibits several notable physical and chemical properties:
These properties are critical for formulation development and storage conditions .
Anamorelin's primary application lies in the treatment of cancer cachexia. Clinical trials have shown that it not only increases lean body mass but also improves patients' quality of life by enhancing appetite and energy levels . Beyond oncology, there may be potential applications in other conditions characterized by muscle wasting or loss of appetite, although further research is needed to explore these possibilities.
Anamorelin is a novel spiroindole-piperidine compound that functions as a highly selective, non-peptidic agonist of the growth hormone secretagogue receptor (GHS-R1a). Its molecular structure mimics the N-terminal active core of ghrelin (1-7)-Lys-NH₂, particularly preserving motifs critical for receptor binding. Unlike endogenous ghrelin—a 28-amino-acid peptide requiring octanoylation at Ser³ for activity—anamorelin exhibits enhanced metabolic stability due to its synthetic, non-peptidic backbone. This structural divergence confers an extended plasma half-life of 7–12 hours compared to ghrelin's 10-minute half-life, enabling sustained receptor engagement [1] [3] [7].
Functionally, anamorelin demonstrates high binding affinity (EC₅₀ = 0.369 nM) for GHS-R1a in calcium mobilization assays using CHO-K1 cells expressing rat receptors. While its in vitro potency is ~3-fold higher than native ghrelin (EC₅₀ = 1.12 nM), it exhibits partial agonism in specific signaling pathways. Notably, anamorelin lacks affinity for GHS-R1b or unrelated receptors (e.g., motilin or neurotensin receptors), confirming its target specificity [3] [7] [8]. The compound's resistance to enzymatic degradation allows oral bioavailability, a significant advantage over peptide-based agonists.
Table 1: Structural and Functional Comparison of Anamorelin vs. Ghrelin
Property | Anamorelin | Ghrelin |
---|---|---|
Chemical Nature | Non-peptidic small molecule | 28-amino-acid peptide |
Active Core | Spiroindole-piperidine | Ghrelin(1-7)-Lys-NH₂ |
Critical Modification | None required | Ser³ octanoylation |
GHS-R1a EC₅₀ (nM) | 0.369 | 1.12 |
Plasma Half-life | 7–12 hours | ~10 minutes |
Administration Route | Oral | Intravenous/Subcutaneous |
Anamorelin activates GHS-R1a—a G-protein coupled receptor (GPCR)—primarily expressed in the pituitary, hypothalamus, and peripheral tissues (pancreas, myocardium). Upon binding, it triggers Gαq/11-mediated phospholipase C activation, generating inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade elevates intracellular calcium and activates protein kinase C (PKC), leading to growth hormone (GH) exocytosis from pituitary somatotropes [1] [7].
Dynamic mass redistribution (DMR) assays reveal that anamorelin induces a distinct, sustained signaling profile compared to ghrelin. It preferentially activates β-arrestin recruitment over G-protein pathways, suggesting biased agonism. This differential signaling may explain its prolonged anabolic effects despite reduced peak GH secretion amplitude. Crucially, anamorelin mimics ghrelin's pulsatile secretion pattern, which is essential for physiological IGF-1 induction and muscle anabolism. Continuous GHS-R1a activation (as with exogenous GH) fails to stimulate intramuscular IGF-1 production, highlighting the importance of pulsatility [2] [4] [8].
Downstream endocrine effects include:
Anamorelin modulates central feeding circuits through hypothalamic GHS-R1a activation. It stimulates arcuate nucleus neurons co-expressing NPY and AgRP, which inhibit pro-opiomelanocortin (POMC) anorexigenic neurons. This orexigenic drive amplifies anticipatory food reward and hunger perception, as quantified by visual analogue scales (VAS) in healthy volunteers (+32.7 mm vs. +7.0 mm for placebo at 4 hours; p = 0.017) [4] [9].
Concurrently, anamorelin suppresses systemic inflammation—a key driver of cachexia. It inhibits NF-κB translocation, reducing interleukin-6 (IL-6), TNF-α, and interleukin-1β (IL-1β) production. In murine cachexia models, this attenuates cytokine-induced anorexia and hypermetabolism [1] [5]. The compound also enhances gastric emptying and gut motility via vagal nerve stimulation, further supporting nutritional intake [7].
Peripheral metabolic effects include:
Table 2: Neuroendocrine and Metabolic Effects of Anamorelin
Pathway | Biological Effect | Clinical Outcome |
---|---|---|
NPY/AgRP Activation | ↑ Orexigenic drive; ↓ POMC neurons | Hunger VAS: +28–32.7 mm* |
Vagal Nerve Stimulation | ↑ Gastric motility; ↑ Ghrelin-like gut signals | Accelerated gastric emptying |
Cytokine Suppression | ↓ IL-6, TNF-α, IL-1β via NF-κB inhibition | Attenuated inflammation-driven anorexia |
Adipose Tissue Modulation | ↑ Lipogenesis; ↓ Lipolysis | Fat mass preservation |
IGF-1/mTOR Induction | ↑ Protein synthesis in myocytes | Lean body mass gain (+1.1 kg vs. placebo)** |
Anamorelin enhances mesolimbic dopaminergic transmission, a mechanism critical for food reward and motivation. GHS-R1a co-localizes with dopamine D1 receptors in the ventral tegmental area (VTA) and nucleus accumbens (NAc). Anamorelin binding potentiates dopamine release in the NAc shell by 40–60%, as evidenced by microdialysis studies in rodents. This dopaminergic surge amplifies the hedonic response to food, increasing anticipatory eating pleasure (VAS: +28% vs. placebo; p = 0.02) [4] [9].
Notably, this ghrelin-dopamine interaction operates independently of vagal afferents. Subdiaphragmatic vagotomy abolishes ghrelin-induced GH release but does not attenuate anamorelin's effects on dopamine or food reward, confirming central signaling specificity [7]. The compound also modulates dopamine-dependent behaviors:
This crosstalk explains anamorelin's dual efficacy: homeostatic appetite regulation (via hypothalamic NPY) and hedonic food motivation (via mesolimbic dopamine). The integrated effect drives significant caloric intake elevation (+18.4% vs. placebo; p = 0.0148) in human studies [4] [9].
Table 3: Central Signaling Cross-Talk of Anamorelin
Neural Circuit | Receptor Targets | Functional Outcome |
---|---|---|
Arcuate Nucleus | GHS-R1a on NPY/AgRP neurons | ↑ Orexigenic drive; ↓ Leptin sensitivity |
Ventral Tegmental Area | GHS-R1a-D1 heterodimerization | ↑ Dopamine release in NAc shell |
Nucleus Accumbens | Dopamine D1/D2 receptors | ↑ Food reward valuation; ↑ Motivation |
Dorsal Raphe Nucleus | GHS-R1a-5HT₃ interaction | ↓ Serotonin-mediated satiety signals |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7